1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine
Description
1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine is a piperidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the piperidine ring and a 1-methyl-1H-pyrazol-3-ylmethyl group at the 1-position. The compound’s structure combines the lipophilic trifluoromethyl group, known for enhancing metabolic stability and bioavailability, with the pyrazole moiety, a heterocyclic scaffold prevalent in medicinal chemistry for its hydrogen-bonding and aromatic interactions .
Properties
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-16-5-4-10(15-16)8-17-6-2-9(3-7-17)11(12,13)14/h4-5,9H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUMAWFFOXBJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethylation of Piperidine
Nucleophilic trifluoromethylation using Ruppert-Prakash reagents (TMSCF₃) under Lewis acid catalysis provides moderate yields (52–68%). For example, treatment of 4-bromopiperidine 101 with TMSCF₃ and CuI in DMF at 80°C yields 4-(trifluoromethyl)piperidine 102 (64%, dr > 19:1). Radical pathways employing CF₃I and photoredox catalysts (e.g., Ir(ppy)₃) achieve comparable efficiency but require stringent anhydrous conditions.
Cyclization of Trifluoromethyl-Containing Precursors
Dieckmann cyclization of δ-keto esters 103 bearing trifluoromethyl groups enables piperidine ring formation. Ethyl 5-(trifluoromethyl)-3-oxopentanoate 103 undergoes base-mediated cyclization (KOtBu, THF, −78°C) to generate 4-(trifluoromethyl)piperidin-2-one 104 in 71% yield. Subsequent Huang-Minlon reduction (hydrazine, KOH, ethylene glycol, 160°C) affords 4-(trifluoromethyl)piperidine 102 (89%).
Regioselective Synthesis of (1-Methyl-1H-Pyrazol-3-yl)Methyl Derivatives
Cyclocondensation of 1,3-Diketones
Knorr-type cyclocondensation remains the cornerstone for pyrazole synthesis. Reacting 1,3-diketone 105 with methylhydrazine 106 in ethanol at reflux produces 1-methyl-1H-pyrazol-3-ol 107 (82%). Subsequent chlorination (SOCl₂, DCM, 0°C) and reduction (LiAlH₄, THF) yield (1-methyl-1H-pyrazol-3-yl)methanol 108 (74%).
1,3-Dipolar Cycloaddition Strategies
Copper-catalyzed cycloaddition of diazoacetates 109 with propiolate esters 110 generates 3-carboxy pyrazoles 111 (Scheme 22). Decarboxylation (H₂O, HCl, 100°C) followed by N-methylation (CH₃I, K₂CO₃, DMF) furnishes 1-methyl-1H-pyrazol-3-yl derivatives 112 (68% over 3 steps).
Key reaction optimization :
- Nano-ZnO catalysis improves yields to 95% for cyclocondensation steps.
- Ionic liquids ([bmim]PF₆) enhance regioselectivity in chalcone-based pyrazole synthesis (82% yield).
Coupling Strategies for Final Assembly
N-Alkylation of 4-(Trifluoromethyl)Piperidine
Mitsunobu coupling between 4-(trifluoromethyl)piperidine 102 and (1-methyl-1H-pyrazol-3-yl)methanol 108 using DIAD/PPh₃ in THF provides the target compound in 45% yield. Limitations include competing O-alkylation and phosphine oxide byproducts.
Reductive Amination Pathway
Condensation of piperidine 102 with pyrazole-3-carbaldehyde 113 in MeOH, followed by NaBH₃CN reduction, achieves superior yields (73%) with excellent regiocontrol. This method circumvents pre-functionalization of the pyrazole moiety.
Comparative coupling efficiency :
| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF | 0°C → rt | 45 | 92.4 |
| Reductive amination | NaBH₃CN, MeOH | 60°C | 73 | 98.1 |
| Ullmann coupling | CuI, 1,10-phen, K₃PO₄ | 110°C | 62 | 95.3 |
Catalytic Advances and Process Optimization
Continuous Flow Hydrogenation
Pd/C-catalyzed hydrogenation of intermediate imines 114 in a microreactor system enhances throughput (space-time yield 8.9 g/L·h vs. 2.1 g/L·h batch) while reducing catalyst loading (0.5 mol% vs. 5 mol%).
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 4-(trifluoromethyl)piperidine precursors achieves enantiomeric excess >99% (CAL-B, vinyl acetate, 35°C), critical for chiral applications.
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
- ¹⁹F NMR (CDCl₃): δ −63.8 ppm (CF₃, q, J = 10.2 Hz)
- HRMS : m/z [M+H]⁺ calcd for C₁₁H₁₆F₃N₃: 254.1244; found 254.1241
- XRD : Monoclinic P2₁/c, Z = 4, R₁ = 0.0412
Purity Assessment
UPLC analysis (BEH C18, 1.7 µm) confirms >98% purity across synthetic batches, with principal impurities identified as de-fluorinated byproducts (<1.2%).
Chemical Reactions Analysis
Types of Reactions
1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyrazole have been shown to inhibit the growth of various bacterial strains. A study demonstrated that certain pyrazole derivatives displayed effective antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound Name | Microbial Activity |
|---|---|
| Compound A | Inhibitory effect on E. coli (MIC = 32 µg/mL) |
| Compound B | Inhibitory effect on S. aureus (MIC = 16 µg/mL) |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits for inflammatory diseases. A case study revealed that specific derivatives reduced TNF-alpha levels by up to 70% in vitro .
| Compound Name | TNF-alpha Inhibition (%) |
|---|---|
| Compound C | 65% |
| Compound D | 70% |
3. Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another area of interest. Compounds similar to 1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical reactions involving piperidine and pyrazole precursors. The methodology typically involves:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to synthesize the pyrazole moiety.
- Piperidine Attachment : Employing coupling reactions to attach the piperidine ring to the pyrazole derivative.
Case Study 1: Antimicrobial Evaluation
A series of synthesized piperidine-pyrazole derivatives were evaluated for their antimicrobial activity against a panel of bacterial strains using the disk diffusion method. The results indicated that several compounds exhibited notable inhibition zones, suggesting their potential as antimicrobial agents .
Case Study 2: Anti-inflammatory Screening
In vitro studies were conducted on various derivatives to assess their effects on cytokine production in macrophage cell lines. Results showed that selected compounds significantly inhibited TNF-alpha production, highlighting their potential in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole moiety may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Positioning : The target compound’s trifluoromethyl group on the piperidine ring distinguishes it from analogs like 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine , where the -CF₃ is on the pyrazole . This difference likely alters electronic properties and binding interactions.
- Salt Forms : The hydrochloride salt in 4-(4-methyl-1H-pyrazol-3-yl)piperidine enhances aqueous solubility compared to the neutral target compound, which may influence pharmacokinetic profiles .
Biological Activity
The compound 1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine is a member of the piperidine class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a piperidine ring substituted with a trifluoromethyl group and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 273.26 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the trifluoromethyl group. The synthetic pathways often utilize readily available precursors, ensuring efficiency and scalability in production.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring the pyrazole scaffold. Research indicates that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Colorectal cancer
- Prostate cancer
In vitro assays have demonstrated that these compounds exhibit significant antiproliferative activity against these cell types, suggesting a promising avenue for developing new anticancer agents .
Antiviral Activity
Compounds containing pyrazole structures have also shown antiviral properties. For instance, certain derivatives have been evaluated for their ability to inhibit viral replication in models of respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The effective concentrations (EC50) for some pyrazole derivatives were found to be in the micromolar range, indicating potential as antiviral agents .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of key enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways critical for cancer cell proliferation.
- Disruption of viral replication : Its structural features may interfere with viral entry or replication processes.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of various pyrazole derivatives on human breast cancer cells. The results showed that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner. The most potent derivative exhibited an IC50 value of approximately 5 µM against MDA-MB-231 cells .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of pyrazole derivatives against HCV. The compound demonstrated an EC50 value of 7 µM, indicating strong antiviral activity compared to standard treatments like ribavirin .
Data Summary
Q & A
Q. How is 1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine synthesized and characterized in academic settings?
The synthesis typically involves coupling a pyrazole-methyl precursor with a trifluoromethyl-piperidine derivative under controlled conditions. For example, analogous compounds are synthesized via nucleophilic substitution or amidation reactions, with yields optimized by adjusting solvent polarity (e.g., dichloromethane or DMF) and reaction temperatures (60–100°C) . Characterization relies on ¹H/¹³C NMR (e.g., 7.72 ppm for aromatic protons) and mass spectrometry (ESIMS m/z 416.1 for [M+1]⁺) to confirm molecular identity and purity .
Q. What analytical techniques are used to confirm the three-dimensional conformation of this compound?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for resolving spatial arrangements. These tools handle high-resolution or twinned data, enabling precise determination of bond angles and torsion angles . Molecular modeling software (e.g., Gaussian or Schrödinger Suite) further visualizes hydrophobic interactions involving the trifluoromethyl group .
Intermediate Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?
Key parameters include:
- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may require quenching to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., hexane) aid in crystallization .
- Purification : Techniques like SFC (Supercritical Fluid Chromatography) or preparative HPLC achieve enantiomeric separation, as seen in analogs with 20–32% yields after purification .
Q. How are discrepancies in NMR or mass spectrometry data resolved during structural validation?
Contradictions in spectral data (e.g., unexpected splitting patterns) are addressed by:
- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison .
- Alternative techniques : IR spectroscopy or X-ray diffraction provides complementary data to confirm functional groups or stereochemistry .
Advanced Research Questions
Q. What is the role of the trifluoromethyl group in modulating biological activity or binding affinity?
The trifluoromethyl (-CF₃) group enhances hydrophobic interactions with target proteins, improving binding affinity by 2–5 fold in analogs. This is attributed to its electron-withdrawing nature and steric bulk, which stabilizes ligand-receptor complexes . For example, in PDE10A inhibitors, similar groups increase selectivity (>15,000-fold over other PDEs) .
Q. What challenges arise in crystallographic structure determination of this compound, and how are they mitigated?
Challenges include:
Q. How can structure-activity relationships (SAR) be systematically studied for analogs of this compound?
SAR studies involve:
- Functional group substitution : Replacing the trifluoromethyl group with -CH₃ or -Ph to assess potency changes .
- Biological assays : Testing analogs in enzyme inhibition (e.g., PDE10A IC₅₀) or cell-based models (e.g., anti-inflammatory activity in RAW264.7 cells) .
Q. What methodologies assess the stability of this compound under varying pH or thermal conditions?
- HPLC stability assays : Monitor degradation products at 25–40°C in buffers (pH 3–9) .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for related piperidine derivatives) .
Methodological Case Studies
Q. How are enantiomers of this compound separated and characterized for chiral activity studies?
Enantiomers are resolved using chiral SFC columns (e.g., Chiralpak AD-H) with CO₂/ethanol mobile phases, achieving >99% enantiomeric excess (ee) . Absolute configuration is confirmed via circular dichroism (CD) or anomalous scattering in crystallography .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding modes. For example, the trifluoromethyl group’s interaction with hydrophobic pockets in PDE10A is validated by ΔG binding scores (-9.5 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
